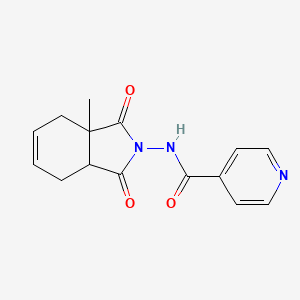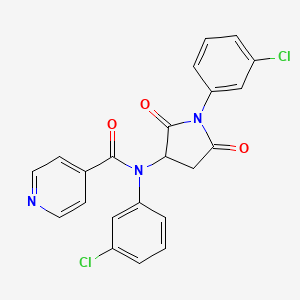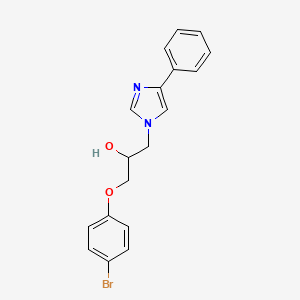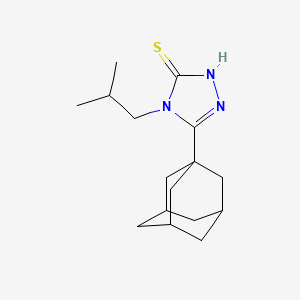![molecular formula C17H28N2OS B4080510 N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]morpholine-4-carbothioamide](/img/structure/B4080510.png)
N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]morpholine-4-carbothioamide
Overview
Description
N-[1-(tricyclo[3311~3,7~]dec-1-yl)ethyl]morpholine-4-carbothioamide is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]morpholine-4-carbothioamide typically involves multiple steps, starting with the preparation of the tricyclic core. This core can be synthesized through a series of reactions, including Diels-Alder and Conia-ene reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]morpholine-4-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the morpholine-4-carbothioamide group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]morpholine-4-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]morpholine-4-carbothioamide involves its interaction with specific molecular targets. The tricyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[3.3.1.1~3,7~]decane: A simpler tricyclic compound used as a reference for studying the effects of additional functional groups.
1-Adamantanecarbonitrile: Another tricyclic compound with a nitrile group, used in similar research applications.
Bis(tricyclo[3.3.1.1~3,7~]dec-1-yl)phosphine: A compound with two tricyclic units, used in organometallic chemistry.
Uniqueness
N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]morpholine-4-carbothioamide is unique due to its combination of a tricyclic core with a morpholine-4-carbothioamide group. This structure provides distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]morpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2OS/c1-12(18-16(21)19-2-4-20-5-3-19)17-9-13-6-14(10-17)8-15(7-13)11-17/h12-15H,2-11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBWWRPABYBVTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=S)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-(4-Chlorophenoxy)-2-methylpropanoyl]amino]-3-methylbutanoic acid](/img/structure/B4080427.png)

![ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-3-piperidinecarboxylate](/img/structure/B4080442.png)
![methyl [(4E)-1-(1,3-benzothiazol-2-yl)-4-{1-[(2-chlorobenzyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B4080443.png)
![2-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4080452.png)
![7-(difluoromethyl)-5-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4080459.png)

![[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE](/img/structure/B4080483.png)
![1,3-Dioxobenzo[de]isoquinoline-5-sulfonamide](/img/structure/B4080492.png)

![N-[4-(acetylamino)phenyl]-2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4080505.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4080520.png)

